![molecular formula C17H26N2O4 B1520839 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane CAS No. 1131594-82-5](/img/structure/B1520839.png)
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Overview
Description
“1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane” is a compound that involves the use of Boc (tert-butyl carbamate) and Cbz (benzyl carbamate) as protecting groups . These groups play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . The compound is used in the field of peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Molecular Structure Analysis
The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .
Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Scientific Research Applications
Boc-Protected Amino Groups
The compound is a type of Boc-protected amino group . Boc-protected amines and amino acids are synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This makes it possible to use a base-labile protection group such as Fmoc in an orthogonal protection strategy .
Synthesis of Amides
The compound can be used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Preparation of Spermidine Analogues
“1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane” is used in the preparation of spermidine analogues . Spermidine is a polyamine compound found in ribosomes and living tissues, and plays a pivotal role in cellular processes.
Preparation of Pharmacologically Active Compounds
The compound is also used in the preparation of pharmacologically active compounds . These compounds have potential applications in the development of new drugs and therapies.
Suzuki Reaction
It is used in the Suzuki reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds, aromatic compounds, and conjugated systems.
Preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester
The compound is used in the preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester . This compound could have potential applications in the synthesis of other complex organic compounds.
Mechanism of Action
Target of Action
The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines . Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane interacts with its targets through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane affects the biochemical pathway of amide formation . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines .
Result of Action
The result of the action of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action, efficacy, and stability of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates . Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action .
Future Directions
properties
IUPAC Name |
tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAPVGVWDXAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662520 | |
Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane | |
CAS RN |
1131594-82-5 | |
Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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